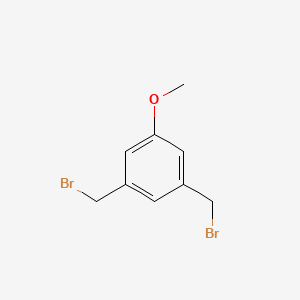

1,3-Bis(bromomethyl)-5-methoxybenzene

Description

BenchChem offers high-quality 1,3-Bis(bromomethyl)-5-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(bromomethyl)-5-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(bromomethyl)-5-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPXGGWQRLEFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19254-79-6 | |

| Record name | 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1,3-Bis(bromomethyl)-5-methoxybenzene

This guide serves as a definitive technical monograph on 1,3-Bis(bromomethyl)-5-methoxybenzene , a critical intermediate in supramolecular chemistry and nanotechnology.

CAS Number: 19254-79-6 Formula: C₉H₁₀Br₂O Molecular Weight: 293.98 g/mol [1]

Executive Summary

1,3-Bis(bromomethyl)-5-methoxybenzene is a bifunctional benzylic bromide utilized primarily as a core building block in the convergent synthesis of polyether dendrimers (Fréchet-type) and macrocyclic hosts (cyclophanes). Its

This guide details its synthesis, mechanistic pathways, and application in nanotechnology, moving beyond standard datasheets to provide actionable, field-proven protocols.

Synthesis & Production Strategy

The industrial and laboratory standard for synthesizing this compound relies on the Wohl-Ziegler bromination of 3,5-dimethylanisole. This radical substitution is preferred over direct electrophilic bromination to ensure selectivity for the benzylic positions, avoiding ring bromination.

Optimized Synthetic Protocol

Precursor: 3,5-Dimethylanisole

Reagent: N-Bromosuccinimide (NBS)

Initiator: Benzoyl Peroxide (BPO) or AIBN

Solvent: Carbon Tetrachloride (

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Charging: Dissolve 3,5-dimethylanisole (1.0 eq) in dry

(0.1 M concentration). -

Reagent Addition: Add N-Bromosuccinimide (2.05 eq). A slight excess ensures complete bis-bromination.

-

Initiation: Add catalytic Benzoyl Peroxide (0.05 eq).

-

Reaction: Heat to reflux (

). Irradiate with a tungsten lamp (500W) to accelerate radical generation. -

Monitoring: Reaction is complete when the succinimide floats to the top (lower density than NBS) and the solution turns pale yellow (approx. 3–6 hours).

-

Workup: Cool to

. Filter off succinimide. Evaporate solvent in vacuo. -

Purification: Recrystallize from hexane/ethyl acetate (9:1) to yield white needles.

Reaction Mechanism (Graphviz)

The following diagram illustrates the radical chain mechanism, highlighting the critical hydrogen abstraction step that dictates selectivity.

Caption: Figure 1. Wohl-Ziegler radical bromination pathway converting methyl groups to bromomethyls via a stabilized benzylic radical.

Chemical Properties & Reactivity

The utility of 1,3-bis(bromomethyl)-5-methoxybenzene lies in the high reactivity of its benzylic bromide groups toward nucleophiles (

| Property | Value/Description | Relevance |

| Melting Point | Solid handling; indicates high purity if sharp. | |

| Solubility | Compatible with standard organic synthesis solvents. | |

| Reactivity | High ( | Reacts rapidly with phenoxides, amines, and thiols. |

| Stability | Moisture Sensitive | Benzylic bromides hydrolyze to alcohols; store under Ar. |

Applications in Nanotechnology

Convergent Dendrimer Synthesis

This compound is a cornerstone in the synthesis of Fréchet-type poly(benzyl ether) dendrimers . It acts as a core or focal point functionalizer .

-

Mechanism: The two bromomethyl groups react with two equivalents of a phenolic dendron (Generation

) in the presence of a base ( -

Result: A Generation

dendrimer with a methoxy core. -

Post-Modification: The methoxy group can be demethylated (

) to reveal a phenol, allowing the new dendrimer to serve as a wedge for the next generation.

Dendrimer Synthesis Workflow (Graphviz)

Caption: Figure 2. Convergent synthesis workflow utilizing the target compound as a bifunctional core to assemble dendritic wedges.

Macrocyclization

In supramolecular chemistry, the compound reacts with dithiols or diamines under high-dilution conditions to form cyclophanes and calixarene-like macrocycles. These structures are used for molecular recognition and ion sensing.

Safety & Handling Protocol

Hazard Class: Corrosive, Lachrymator.

-

Lachrymator: Benzylic bromides are potent tear agents. Zero-tolerance for open-bench handling.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield.

-

Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkyl bromide.

-

Storage: Keep refrigerated (

) and protected from light to prevent photolytic decomposition and hydrolysis.

References

-

American Elements. 1,3-bis(bromomethyl)-5-methoxybenzene Data.[2] Available at: [Link]

-

Hawker, C. J., & Fréchet, J. M. J. (1990).[3] Preparation of polymers with controlled molecular architecture.[4][5][6] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society.[4] (Foundational text on using benzylic bromides in dendrimers).

-

PrepChem. General Procedure for Benzylic Bromination. Available at: [Link] (Adapted protocol reference).

Sources

- 1. 19254-79-6 CAS|1,3-BIS(BROMOMETHYL)-5-METHOXYBENZENE|生产厂家|价格信息 [m.chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. Dendrimer: An update on recent developments and future opportunities for the brain tumors diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. exp-oncology.com.ua [exp-oncology.com.ua]

- 5. Dendritic Polymers for Theranostics [thno.org]

- 6. Targeting the efficacy of a dendrimer-based nanotherapeutic in heterogeneous xenograft tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Bis(bromomethyl)-5-methoxybenzene spectral data (NMR, IR, MS)

Common Name: 3,5-Bis(bromomethyl)anisole

CAS Registry Number: 19254-79-6

Molecular Formula: C

Executive Summary

1,3-Bis(bromomethyl)-5-methoxybenzene is a pivotal benzylic halide intermediate used extensively in the synthesis of poly(aryl ether) dendrimers (e.g., Fréchet-type dendrons), macrocyclic hosts (cyclophanes), and functionalized polymers. Its utility stems from its

This guide provides a comprehensive technical analysis of the compound's spectral characteristics (NMR, IR, MS) and a validated synthesis protocol, designed to assist researchers in confirming identity and purity during scaffold construction.

Structural Analysis & Theoretical Basis

The molecule consists of a benzene core substituted at the 1 and 3 positions with bromomethyl groups (

-

Symmetry: The molecule possesses a plane of symmetry passing through the methoxy group and the C-5/C-2 axis. This renders the two bromomethyl groups chemically equivalent, simplifying the NMR spectrum.

-

Electronic Effects:

-

Methoxy Group: A strong

-donor (resonance) and -

Bromomethyl Groups: Weakly deactivating (inductive withdrawal). They deshield the benzylic protons (

) significantly, pushing them to

-

Synthesis & Purification Workflow

The standard synthesis involves the Wohl-Ziegler radical bromination of 3,5-dimethylanisole using N-bromosuccinimide (NBS). This reaction is sensitive to conditions; over-bromination (ring bromination) or under-bromination are common pitfalls.

Experimental Protocol

Reagents: 3,5-Dimethylanisole (1.0 eq), NBS (2.0 - 2.1 eq), AIBN (catalytic), CCl

-

Setup: Dissolve 3,5-dimethylanisole in anhydrous CCl

under an inert atmosphere (Ar or N -

Initiation: Add NBS and a catalytic amount of AIBN.

-

Reaction: Heat to reflux (77°C) while irradiating with a tungsten lamp (to promote radical formation). Monitor via TLC (Hexane/EtOAc 9:1).

-

Quenching: Upon consumption of starting material (approx. 3-6 hours), cool to 0°C to precipitate succinimide.

-

Workup: Filter off succinimide. Wash filtrate with water and brine. Dry over MgSO

. -

Purification: The crude oil often contains mono-bromo and tri-bromo byproducts. Purify via flash column chromatography (SiO

, Hexane/EtOAc gradient) or recrystallization from Hexane/Ethanol if solid.

Process Logic Diagram

Caption: Logical workflow for the radical bromination of 3,5-dimethylanisole, highlighting critical decision points.

Spectral Characterization Data

The following data represents the standard values expected for pure 1,3-bis(bromomethyl)-5-methoxybenzene in CDCl

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

| Nucleus | Shift ( | Multiplicity | Integral | Assignment | Structural Context |

| 3.84 | Singlet (s) | 3H | Methoxy group (shielded). | ||

| 4.43 | Singlet (s) | 4H | Benzylic protons (deshielded by Br). | ||

| 6.85 | Singlet (s) | 2H | Ar-H (4, 6) | Aromatic protons ortho to OMe. | |

| 6.98 | Singlet (s) | 1H | Ar-H (2) | Aromatic proton between CH | |

| 33.0 | - | - | Benzylic carbon. | ||

| 55.4 | - | - | Methoxy carbon. | ||

| 114.5 | - | - | Ar-C (4, 6) | Aromatic CH (ortho to OMe). | |

| 122.5 | - | - | Ar-C (2) | Aromatic CH (meta to OMe). | |

| 139.5 | - | - | Ar-C (1, 3) | Quaternary C attached to CH | |

| 160.0 | - | - | Ar-C (5) | Quaternary C attached to OMe (ipso). |

Note: Chemical shifts may vary slightly (

Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or Thin Film

| Wavenumber (cm | Intensity | Assignment | Notes |

| 3000 - 3100 | Weak | Ar-C-H str | Aromatic C-H stretching. |

| 2840 - 2950 | Medium | C-H str | Alkyl C-H (methoxy/methylene). |

| 1595, 1460 | Strong | C=C str | Aromatic ring skeletal vibrations. |

| 1250 - 1260 | Very Strong | C-O-C asym | Aryl alkyl ether stretch (Characteristic). |

| 1150 | Strong | C-O-C sym | Symmetric ether stretch. |

| 600 - 700 | Strong | C-Br str | Carbon-Bromine stretch. |

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI+ (with adducts)

Molecular Ion (M): 294 (based on

Isotopic Pattern Analysis: Due to the presence of two Bromine atoms, the molecular ion cluster exhibits a characteristic 1:2:1 ratio. This is the primary "fingerprint" for validation.

-

m/z 292 (

): Contains -

m/z 294 (

): Contains -

m/z 296 (

): Contains -

m/z 213/215: Fragment [M - Br]

(Loss of one bromine atom).

Quality Control & Troubleshooting

Common Impurities[2]

-

Monobromide (Under-reaction):

-

Detection: 1H NMR signals at

2.35 (remaining Ar-CH -

Remediation: Re-subject to reaction conditions or careful chromatography.

-

-

Ring Bromination (Over-reaction/Wrong Conditions):

-

Detection: Loss of symmetry in aromatic region; complex splitting patterns.

-

Prevention: Ensure light source is adequate and temperature is maintained at reflux. Avoid Lewis acids (Fe, Al) which catalyze electrophilic aromatic substitution.

-

-

Aldehyde Formation (Hydrolysis/Oxidation):

-

Detection: New peak at

9.8-10.0 ppm (CHO). -

Prevention: Store under inert gas in a freezer; the benzylic bromide is moisture sensitive.

-

Storage Stability

-

Condition: Store at 2-8°C under Argon.

-

Shelf-life: 6-12 months if protected from light and moisture. Darkening of the solid indicates decomposition (HBr release).

References

-

Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link

- Primary source for synthesis protocol and NMR spectral assignments of 3,5-bis(bromomethyl)anisole.

-

BenchChem. (2025). Technical Guide to the Synthesis of Anastrozole Intermediates. Link

- Provides industrial context for benzylic bromin

-

Sigma-Aldrich. (n.d.). 1,3-Bis(bromomethyl)-5-methoxybenzene Product Detail. Link

- Verification of CAS 19254-79-6 and commercial availability.

-

National Institute of Standards and Technology (NIST). (n.d.). Mass Spectral Data for Benzylic Bromides. Link

- Reference for isotopic abundance patterns of multi-halogen

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1,3-Bis(bromomethyl)-5-methoxybenzene

Executive Summary

1,3-Bis(bromomethyl)-5-methoxybenzene (CAS: 19254-79-6) is a critical electrophilic building block used in the synthesis of dendrimers, macrocycles, and functionalized polymers. Its utility stems from the dual benzylic bromide moieties, which serve as excellent leaving groups for nucleophilic substitution (

This guide addresses the practical challenges of handling this compound, specifically its solubility profile in organic media. Proper solvent selection is paramount not only for reaction efficiency but also for preventing unwanted solvolysis and ensuring high-purity isolation.

Physicochemical Profile

Understanding the molecular architecture of 1,3-Bis(bromomethyl)-5-methoxybenzene is the first step in predicting its behavior in solution.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 293.98 g/mol | |

| Physical State | Solid (Powder/Crystals) | White to pale yellow |

| Melting Point | 75–76 °C | Low melting point facilitates melt-based processing but requires careful temperature control during drying.[1][2][3] |

| Polarity | Moderate | The methoxy group adds dipole moment, while the aromatic ring and bromomethyl groups contribute lipophilicity. |

| Reactivity | High (Electrophilic) | Benzylic bromides are potent alkylating agents and lachrymators.[4] |

Empirical Solubility Data

Based on structural analogs and standard synthetic protocols, the solubility of 1,3-Bis(bromomethyl)-5-methoxybenzene is categorized below. Note: Quantitative values (g/L) are rarely reported for intermediates; these categories represent observed behaviors in synthetic applications.

A. High Solubility (Primary Reaction Solvents)

These solvents dissolve the compound readily at room temperature (>50 mg/mL) and are suitable for homogeneous reactions.[4]

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane (DCE).-

Use Case: Excellent for extraction and low-temperature reactions.

-

-

Polar Aprotic Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone.

-

Use Case: THF is the standard solvent for coupling reactions (e.g., with amines or phenols) due to its ability to solvate cations and stabilize transition states.

-

-

Aromatic Hydrocarbons: Toluene, Benzene.[4]

-

Use Case: High-temperature reactions where water removal (Azeotropic distillation) is required.

-

B. Moderate / Temperature-Dependent Solubility

These solvents are ideal candidates for recrystallization .[4] The compound is sparingly soluble at room temperature but dissolves completely upon heating.

-

Acetonitrile (

): Often used for substitution reactions; however, solubility may require mild heating ( -

Aliphatic Hydrocarbons: Hexanes, Cyclohexane, Petroleum Ether.

-

Behavior: Low solubility at RT; moderate solubility at boiling point. frequently used as an anti-solvent to precipitate the product from DCM or THF.

-

C. Incompatible / Reactive Solvents

CRITICAL WARNING: Avoid protic solvents unless the specific reaction demands it.[4]

-

Water: Insoluble.[4] Promotes slow hydrolysis to the benzyl alcohol.

-

Alcohols (Methanol, Ethanol): Soluble, but high risk of solvolysis . The methoxy group does not protect the benzylic positions from nucleophilic attack by the solvent, leading to ether formation (e.g., 1,3-bis(methoxymethyl)-5-methoxybenzene).

Solvent Selection Strategy

The choice of solvent dictates the reaction pathway (substitution vs. elimination) and the ease of purification.

Figure 1: Decision tree for solvent selection based on intended experimental process.

Experimental Protocols

Protocol A: Solubility Screening for Recrystallization

Objective: To identify the optimal solvent system for purifying crude 1,3-Bis(bromomethyl)-5-methoxybenzene.

Reagents: Crude compound (100 mg), Solvent set (Hexanes, EtOAc, Toluene, Chloroform).

-

Primary Test: Place 100 mg of solid in a test tube. Add 0.5 mL of solvent (e.g., Hexanes) at room temperature.

-

If dissolved: Solvent is too strong (unsuitable for crystallization).

-

If insoluble: Proceed to step 2.

-

-

Thermal Stress: Heat the suspension to boiling (using a heat gun or water bath).[4]

-

If dissolved: Allow to cool slowly to RT. If crystals form, this is a viable single-solvent system.

-

If insoluble: The solvent is too weak.

-

-

Binary Solvent Method (Recommended):

-

Dissolve 100 mg in the minimum amount of warm Ethyl Acetate or Chloroform .

-

Dropwise add warm Hexanes until persistent turbidity (cloudiness) is observed.

-

Add one drop of the good solvent (EtOAc/CHCl3) to clear the solution.

-

Allow to cool slowly to RT, then to 4°C.

-

Protocol B: Handling Solvolysis Risks

Context: When using nucleophiles dissolved in alcohols (e.g., NaOMe in MeOH).

Risk: The solvent (MeOH) competes with the methoxide ion for the benzylic bromide. Mitigation:

-

Concentration: Maintain a high concentration of the intended nucleophile.[4]

-

Temperature: Keep reaction temperature low (0°C to RT) to favor the kinetic product (

) over solvolysis. -

Alternative: Generate the alkoxide in a non-protic solvent (e.g., NaH + MeOH in THF) to minimize the volume of free alcohol.[4]

Safety & Stability (E-E-A-T)

-

Lachrymator Hazard: Like most benzyl bromides, this compound is a potent lachrymator (tear gas agent).[4]

-

Protocol: Always handle in a functioning fume hood.

-

Decontamination: Wash glassware with a dilute solution of ammonia or sodium bisulfite to quench residues before removing from the hood.

-

-

Storage Stability:

-

Store at 2–8°C.

-

Protect from light (amber vials) to prevent radical decomposition.

-

Store under Nitrogen/Argon to prevent hydrolysis from atmospheric moisture.

-

References

-

ChemicalBook. (2024).[4] 1,3-Bis(bromomethyl)-5-methoxybenzene Physical Properties and Supplier Data. Retrieved from

-

MDPI. (2012).[4] Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene Derivatives. (Detailed use of THF and EtOAc in extraction protocols). Retrieved from

-

BenchChem. (2025).[4][5] Technical Guide to 1,2-Bis(bromomethyl)benzene. (Comparative safety and handling data for benzylic bromides). Retrieved from

-

GuideChem. (2024). Chemical Applications of Tris(bromomethyl)benzene in Organic Synthesis. (Solubility profiles of bromomethyl benzene analogs). Retrieved from

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(bromomethyl)-5-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1,3-Bis(bromomethyl)-5-methoxybenzene (CAS No. 19254-79-6).[1][2] This symmetrically substituted aromatic compound is a valuable bifunctional building block in organic synthesis, enabling the construction of complex molecular architectures, including macrocycles, polymers, and dendrimers. This document outlines a reliable synthetic protocol starting from 3,5-dimethylanisole, delves into the underlying free-radical reaction mechanism, and establishes a rigorous framework for structural verification and purity assessment using modern spectroscopic techniques. The methodologies and insights presented herein are tailored for researchers and professionals in chemical synthesis and drug development.

Introduction and Strategic Overview

1,3-Bis(bromomethyl)-5-methoxybenzene, with the chemical formula C₉H₁₀Br₂O and a molecular weight of 293.99 g/mol , is a crystalline solid at room temperature.[1][3] Its utility stems from the two reactive bromomethyl groups, which are susceptible to nucleophilic substitution, allowing for the covalent linkage of this core unit to other molecules. The methoxy group, an electron-donating substituent, influences the electronic properties of the benzene ring and can serve as a handle for further functionalization if required.

The synthesis strategy hinges on the selective bromination of the benzylic positions of the precursor, 3,5-dimethylanisole. This transformation is best achieved through a free-radical pathway, which circumvents undesirable electrophilic aromatic substitution (ring bromination) and ensures that the bromine atoms are installed on the methyl groups.[4][5] The choice of reagents and reaction conditions is critical to maximize the yield of the desired dibrominated product while minimizing mono-brominated and over-brominated side products.

Synthesis of 1,3-Bis(bromomethyl)-5-methoxybenzene

The most direct and efficient route to the target compound is the free-radical bromination of 3,5-dimethylanisole using N-Bromosuccinimide (NBS) as the bromine source. NBS is the reagent of choice because it maintains a low, steady concentration of elemental bromine (Br₂) in the reaction mixture, which is a key condition for favoring radical substitution over electrophilic aromatic substitution.[6] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal conditions.[7][8]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,3-BIS(BROMOMETHYL)-5-METHOXYBENZENE | 19254-79-6 [m.chemicalbook.com]

- 4. vaia.com [vaia.com]

- 5. Xylene - Wikipedia [en.wikipedia.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 8. JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon - Google Patents [patents.google.com]

1,3-Bis(bromomethyl)-5-methoxybenzene safety, handling, and MSDS

[1]

CAS Number: 19254-79-6

Synonyms:

Core Directive & Scientific Rationale

This guide addresses the safety, handling, and emergency protocols for 1,3-Bis(bromomethyl)-5-methoxybenzene .[1][2] As a Senior Application Scientist, it is critical to contextualize this compound not merely as a white powder, but as a bifunctional electrophile .

Its utility in drug development lies in its ability to serve as a "linker" scaffold—connecting two nucleophilic pharmacophores while retaining a methoxy handle for solubility or further functionalization.[1] However, this same reactivity dictates its hazard profile: it is a potent lachrymator and alkylating agent .[1] The safety protocols below are derived from a "Read-Across" toxicological assessment, utilizing established data for benzyl bromide functionalities where compound-specific data is limited [1][2].

Hazard Identification & Toxicology

The primary hazards stem from the highly reactive carbon-bromine bonds activated by the aromatic ring (benzylic position).[1]

GHS Classification (Derived)

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | DANGER | H314: Causes severe skin burns and eye damage.[1][3] |

| Eye Damage/Irritation | 1 | DANGER | H318: Causes serious eye damage.[1][2][3] |

| STOT - Single Exposure | 3 | WARNING | H335: May cause respiratory irritation.[1][3] |

| Acute Toxicity (Inhalation) | 4 | WARNING | H332: Harmful if inhaled (Lachrymator).[1] |

Mechanism of Toxicity[2]

-

Alkylation: The benzylic carbons are highly susceptible to

attack by biological nucleophiles (DNA bases, protein cysteine/lysine residues).[1] This causes direct cellular damage and potential mutagenicity.[1] -

Hydrolysis: Upon contact with moisture (mucous membranes, lung tissue), the compound hydrolyzes to release Hydrogen Bromide (HBr) gas, a corrosive acid that causes immediate chemical pneumonitis and lachrymation (tearing) [3].[1]

Engineering Controls & PPE

Standard laboratory controls are insufficient.[1] The lachrymatory nature requires strict containment.[1]

Engineering Controls

-

Primary Containment: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm .[1]

-

Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Dry powders of benzyl bromides are prone to static cling, increasing the risk of aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Nitrile (Double Layer) | Standard nitrile offers splash protection.[1] |

| Gloves (Critical) | Silver Shield / Laminate | For prolonged handling or spill cleanup.[1] Benzyl halides can permeate nitrile in <15 mins.[1] |

| Eye Protection | Chemical Goggles | Safety glasses are inadequate against lachrymatory vapors.[1] |

| Respiratory | Full-face Respirator (OV/AG) | Required only for spill cleanup outside a hood.[1] Cartridges must handle Organic Vapor (OV) and Acid Gas (AG).[1] |

Handling & Storage Protocol

Storage[1][3]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Moisture triggers autocatalytic decomposition, releasing HBr which turns the white solid yellow/brown.[1]

-

Segregation: Keep away from strong bases (amines) and oxidizers.[1]

Operational Workflow

The following diagram outlines the decision logic for safe synthesis setup.

Figure 1: Operational safety logic for handling moisture-sensitive alkylating agents.

Emergency Response & Decontamination

Decontamination Solution (The "Quench")

Never wash contaminated glassware directly with water; this releases HBr gas.[1] Use a Nucleophilic Quench Solution :

-

Formula: 10% Sodium Thiosulfate (

) in water OR 5% Ammonium Hydroxide in methanol. -

Mechanism: The thiosulfate or amine rapidly displaces the bromide, converting the toxic alkylating agent into a harmless, water-soluble salt.[1]

Spill Response Algorithm

In the event of a powder spill outside the fume hood:

Figure 2: Decision tree for spill response, prioritizing respiratory protection against lachrymatory vapors.

Disposal Considerations

Waste Stream: Halogenated Organic Waste.[1]

-

Pre-treatment: It is Best Practice to quench reaction mixtures containing unreacted 1,3-Bis(bromomethyl)-5-methoxybenzene with an amine (e.g., morpholine) or thiosulfate before disposal to prevent alkylation of waste handlers.[1]

-

Labeling: Clearly tag waste containers as "Contains Lachrymator" and "Alkylating Agent" .

References

-

Sigma-Aldrich. 1,3-Bis(bromomethyl)-5-methoxybenzene Product Detail. Retrieved from .[1]

-

National Oceanic and Atmospheric Administration (NOAA). Benzyl Bromide: CAMEO Chemicals Hazardous Materials. Retrieved from .[1]

-

PubChem. 1,3,5-Tris(bromomethyl)benzene (Analogous Compound) Safety Data. National Library of Medicine.[1] Retrieved from .[1]

-

Thermo Fisher Scientific. Safety Data Sheet: 4-Bromoanisole (Functional Group Analog). Retrieved from .[1]

Thermophysical and Thermodynamic Properties of Substituted Benzyl Bromides: A Strategic Guide for Process Optimization

Topic: Thermophysical and Thermodynamic Properties of Substituted Benzyl Bromides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Property Data

In pharmaceutical synthesis and materials science, substituted benzyl bromides are indispensable alkylating agents. However, their utility is often shadowed by their thermal instability and lachrymatory nature. For a Senior Application Scientist, understanding the thermophysical profile of these compounds is not merely about data collection—it is about risk mitigation and process efficiency .

This guide moves beyond basic physical constants to explore the causality between molecular structure and macroscopic behavior. We provide the protocols necessary to generate missing data and the insight to interpret it for scalable reactor design.

Molecular Interactions & Structure-Property Logic

The macroscopic properties of benzyl bromides are governed by the interplay of the polarized C-Br bond and the electronic nature of the aromatic substituent.

-

Electronic Effects: Electron-withdrawing groups (EWGs) like

or -

Lattice Energy vs. Solvation: Para-substituted derivatives often exhibit higher symmetry, leading to better crystal packing (higher melting points) and lower solubility compared to ortho or meta isomers.

Visualization: Structure-Property Causality

The following diagram illustrates how specific molecular features dictate critical process parameters.

Figure 1: Logical flow connecting molecular substituents to macroscopic process hazards and physical properties.

Thermophysical Properties: Comparative Data Analysis

Precise density and refractive index data are vital for in-line process monitoring (e.g., using Coriolis mass flow meters or refractometers). The table below consolidates specific data points for common derivatives.

Table 1: Physical Constants of Selected Benzyl Bromides

| Compound | Structure | Physical State (25°C) | Density (g/mL) | Refractive Index ( | Boiling Point / Melting Point |

| Benzyl Bromide | Liquid | 1.444 | 1.575 | BP: 198°C | |

| 4-Fluorobenzyl Bromide | Liquid | 1.517 | 1.547 | BP: 85°C (15 mmHg) | |

| 2-Chlorobenzyl Bromide | Liquid | 1.583 | 1.592 | BP: 103°C (10 mmHg) | |

| 4-Methoxybenzyl Bromide | Liquid | 1.379 | 1.578 | BP: 91°C (1 mmHg) | |

| 4-Nitrobenzyl Bromide | Solid | ~1.7 (est) | N/A | MP: 98-100°C; Decomposes |

Key Insight: Note the density inversion. While fluorine is lighter than chlorine, the 4-fluorobenzyl bromide is significantly denser than the unsubstituted parent due to the high electronegativity of fluorine compacting the molecular volume.

Thermodynamic Stability & Safety

This is the most critical section for scale-up. Benzyl halides are notoriously thermally unstable. The C-Br bond dissociation enthalpy (BDE) is approximately 255 kJ/mol [1], but the presence of nitro groups can trigger autocatalytic decomposition.

Enthalpy of Decomposition

Substituted benzyl bromides, particularly nitro derivatives, exhibit exothermic decomposition.

-

Ortho-Effect: o-Nitrobenzyl bromide is less stable than the p-isomer due to field effects and potential intramolecular oxygen interaction with the benzylic carbon [2].

-

Explosion Hazard: Decomposition is often accompanied by the release of HBr gas, which can over-pressurize closed reactors.

Experimental Protocol: Thermal Stability Assessment (DSC/TGA)

To validate the safety of a new batch or derivative, use this self-validating protocol.

Objective: Determine the Onset Temperature (

-

Instrument: Differential Scanning Calorimetry (DSC) with Gold-plated high-pressure crucibles (to contain corrosive HBr).

-

Sample Prep: Weigh 2–5 mg of sample. Critical: Do not use aluminum pans; HBr will corrode them, invalidating the heat flow data.

-

Method: Ramp 5°C/min from 25°C to 350°C under

purge (50 mL/min). -

Analysis:

-

Identify the first exothermic peak.

-

Safety Rule: The process temperature must be at least 100°C below the

for safe operation.

-

Figure 2: Workflow for validating thermal stability of benzyl bromides.

Viscosity & Transport Properties

Viscosity data for specific substituted benzyl bromides is often absent in literature. However, viscosity is a function of molecular shape and intermolecular forces.

-

Prediction: Expect higher viscosity in derivatives with H-bond acceptors (e.g., methoxy, nitro) compared to the parent benzyl bromide.

-

Measurement Protocol: For liquid derivatives, use a Rolling Ball Viscometer (e.g., Anton Paar Lovis) rather than a capillary viscometer.

-

Why? It requires less sample volume (critical for expensive intermediates) and is a closed system, preventing exposure to lachrymatory vapors [3].

-

References

-

Substituent effects on the benzylic bond dissociation enthalpy. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis and Calorimetry. Link

-

Viscosity and density of some lower alkyl chlorides and bromides. Journal of Chemical & Engineering Data. Link

-

Thermodynamic properties of benzyl halides. Physical Chemistry Chemical Physics. Link

-

4-Nitrobenzyl bromide Safety Data Sheet. Thermo Fisher Scientific. Link

Methodological & Application

Application Note: Macrocyclization Strategies using 1,3-Bis(bromomethyl)-5-methoxybenzene

This Application Note and Protocol Guide is structured to provide a comprehensive, technical workflow for using 1,3-Bis(bromomethyl)-5-methoxybenzene as a bifunctional linker in macrocyclization.

Primary Applications: Peptide Stapling, Supramolecular Host Synthesis, Fragment-Based Drug Discovery (FBDD).Part 1: The Linker Profile & Mechanistic Basis

Chemical Utility

In the landscape of macrocyclization, 1,3-Bis(bromomethyl)-5-methoxybenzene (referred to herein as BBMB-OMe ) occupies a strategic niche between the standard m-xylene linkers and trifunctional scaffolds like TBMB (1,3,5-tris(bromomethyl)benzene).

While unsubstituted m-xylene linkers provide structural rigidity, they lack a "handle" for further diversification. The 5-methoxy group in BBMB-OMe serves two critical functions:

-

Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of hydrophobic macrocycles compared to the all-carbon m-xylene analog.

-

Electronic Modulation: The methoxy group is located meta to the bromomethyl reaction centers. While it is an electron-donating group (EDG) by resonance, its inductive effect at the meta position is electron-withdrawing. This unique electronic push-pull maintains the electrophilicity of the benzylic carbons, facilitating rapid

reactions with nucleophiles (thiols/amines) without promoting rapid hydrolysis.

Reaction Mechanism: Thiol-Mediated Alkylation

The primary mode of action for biological macrocyclization is the double nucleophilic substitution (

-

Kinetics: The reaction is second-order, dependent on the concentration of the thiolate anion and the linker.

-

Regioselectivity: The reaction is chemoselective for sulfhydryl groups (-SH) over amines (-NH2) and hydroxyls (-OH) at pH 8.0 due to the superior nucleophilicity of the thiolate anion.

Part 2: Protocol A - Cysteine-Based Peptide Stapling

This protocol details the synthesis of "stapled" peptides using BBMB-OMe to constrain

Experimental Design

-

Peptide Sequence: Must contain two Cysteine residues spaced at positions

and -

Linker Stoichiometry: 1.1 to 1.5 equivalents relative to peptide. Excess linker minimizes peptide dimerization.

-

Concentration: High dilution (0.5 – 1.0 mM) is critical to favor intramolecular cyclization over intermolecular polymerization.

Reagents & Buffers

| Reagent | Role | Preparation |

| BBMB-OMe | Linker | 10 mM stock in DMF or Acetonitrile. |

| TCEP·HCl | Reducing Agent | 20 mM stock in Water (Freshly prepared). |

| Reaction Buffer | Solvent/Base | 20 mM Ammonium Bicarbonate ( |

| DMF | Co-solvent | HPLC Grade.[1] |

Step-by-Step Workflow (Solution Phase)

Step 1: Peptide Reduction

-

Dissolve the purified linear peptide (containing 2 Cys residues) in Reaction Buffer/DMF (3:1 ratio) to a final concentration of 0.5 mM.

-

Note: The DMF helps solubilize the hydrophobic linker later.

-

-

Add 1.5 equivalents of TCEP .

-

Incubate at Room Temperature (RT) for 30 minutes to ensure all cysteines are reduced to free thiols (-SH).

Step 2: Macrocyclization Reaction

-

While stirring the peptide solution, add 1.2 equivalents of BBMB-OMe (from organic stock) dropwise.

-

Critical: Add the linker slowly to avoid local high concentrations that favor dimerization.

-

-

Adjust pH to 8.0 using dilute

if necessary (thiolate formation requires pH > pKa of Cys, typically ~8.3, but 8.0 is sufficient for benzylic halides). -

Stir at RT for 60–90 minutes .

-

Monitor: Analyze a 10

L aliquot via LC-MS.-

Target Mass: Linear Peptide Mass + 172.0 Da (Linker fragment

) – 2.0 Da (loss of 2 H). Total

-

Step 3: Quenching & Purification [2]

-

Quench the reaction by acidifying with 0.1% TFA (lowers pH to < 3, protonating any remaining thiols).

-

Lyophilize the reaction mixture to remove volatile salts (

). -

Redissolve in Water/Acetonitrile (95:5) + 0.1% TFA.

-

Purify via RP-HPLC (C18 column). The stapled peptide will typically elute later (higher hydrophobicity) than the linear precursor.

Workflow Visualization

Caption: Figure 1. Step-by-step workflow for solution-phase peptide stapling using BBMB-OMe.

Part 3: Protocol B - Supramolecular Cyclophane Synthesis

This protocol describes the synthesis of macrocyclic ethers (cyclophanes) using BBMB-OMe as a rigid spacer reacting with a bis-phenol nucleophile.

Experimental Design

-

Principle: Williamson Ether Synthesis.

-

Challenge: Preventing polymerization.

-

Technique: Pseudo-High Dilution . Instead of using a massive volume of solvent, reagents are added very slowly to a reaction vessel, keeping the instantaneous concentration of unreacted monomer low.

Protocol Steps

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and a precision syringe pump.

-

Base Preparation: Charge the flask with Cesium Carbonate (

, 5 equiv) and dry Acetonitrile ( -

Reagent Feed:

-

Syringe A: BBMB-OMe (1.0 equiv) in MeCN.

-

Syringe B: Bis-phenol Core (e.g., Hydroquinone, 1.0 equiv) in MeCN.

-

-

Addition: Simultaneously infuse both solutions into the refluxing base suspension over 8–12 hours using the syringe pump.

-

Workup:

-

Cool to RT and filter off inorganic salts (

, excess -

Concentrate the filtrate under vacuum.[2]

-

Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

-

Part 4: Quality Control & Troubleshooting

QC Parameters

| Parameter | Method | Acceptance Criteria |

| Identity | LC-MS (ESI+) | Observed Mass = Calc. Mass |

| Purity | HPLC (214 nm) | > 95% Area Under Curve (AUC). |

| Free Thiol | Ellman’s Test | Negative (Colorless). Yellow indicates incomplete cyclization. |

Troubleshooting Guide

-

Problem: Double Mass Shift (+340 Da) or Dimerization.

-

Cause: Intermolecular reaction (two peptides reacting with two linkers).

-

Solution: Decrease peptide concentration to < 0.2 mM. Ensure dropwise addition of linker.

-

-

Problem: Mono-alkylation (+ Linker Mass + HBr).

-

Cause: One bromide hydrolyzed or reaction time too short.

-

Solution: Check pH (must be > 7.5). Use fresh linker stock (benzylic bromides degrade in wet DMSO/DMF).

-

-

Problem: Oxidation.

-

Cause: Cysteines re-oxidizing to disulfide before linker reacts.

-

Solution: Degas buffers with Nitrogen. Ensure TCEP is present during cyclization (TCEP does not react with alkyl halides).

-

References

-

Timmerman, P., et al. (2005).[3] Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces. ChemBioChem.

-

Heinis, C., & Winter, G. (2009). Phage-encoded combinatorial chemical libraries based on bicyclic peptides. Nature Chemical Biology.

-

Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization. Chemical Society Reviews.

-

BenchChem Technical Support. (2025). Synthesis of Anastrozole Intermediates from 3,5-Bis(bromomethyl)toluene.[2][4] (Analogous chemistry reference).

-

Deraos, G., et al. (2018). Different supramolecular interactions mediated by Br atoms in the crystal structures of three anisole derivatives. Acta Crystallographica.

Sources

Reaction of 1,3-Bis(bromomethyl)-5-methoxybenzene with primary and secondary amines

This Application Note and Protocol Guide details the reactivity of 1,3-Bis(bromomethyl)-5-methoxybenzene (also known as 3,5-bis(bromomethyl)anisole) with primary and secondary amines. This substrate is a versatile bifunctional electrophile used extensively in the synthesis of dendrimers , azacyclophanes , and supramolecular hosts .

Introduction & Chemical Significance

1,3-Bis(bromomethyl)-5-methoxybenzene (CAS: 119562-42-6) acts as a "linchpin" scaffold in organic synthesis. Its structure features two highly reactive benzylic bromide sites and a methoxy handle at the meta position.

-

Reactivity Profile: The benzylic bromides undergo facile SN2 substitution with nucleophiles. The 5-methoxy group provides solubility in organic solvents and serves as a latent functional group (demethylation yields a phenol for further conjugation).

-

Core Applications:

-

Dendrimer Synthesis: Used as a G-1 core or branching unit for poly(benzyl ether) or poly(amine) dendrimers.

-

Macrocyclization: Reacts with primary amines or diamines under high dilution to form azacyclophanes (macrocyclic hosts).

-

Ligand Design: Precursor for N-heterocyclic carbene (NHC) pincer ligands or bis(tertiary amine) chelators.

-

Mechanistic Insight: The Chemoselectivity Balance

The reaction outcome is dictated by the Amine Class and Concentration .

-

Pathway A (Secondary Amines): Reaction with

leads to clean Bis-Alkylation . No polymerization is possible as the product is a tertiary amine, which cannot react further with the electrophile (preventing quaternization requires controlling stoichiometry, though benzylic quaternization is slower). -

Pathway B (Primary Amines): Reaction with

is complex. The initial product is a secondary amine, which is more nucleophilic than the starting primary amine. This leads to:-

Polymerization: At high concentrations (Step-growth polymerization).

-

Cyclization: At high dilution (Pseudo-dilution), favoring intramolecular ring closure to form Azacyclophanes .

-

DOT Diagram 1: Reaction Pathways

Caption: Divergent reaction pathways based on amine class and concentration. Secondary amines yield discrete ligands; primary amines yield polymers or macrocycles.

Experimental Protocols

Safety Warning

CRITICAL: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

-

Engineering Controls: All operations must be performed in a well-ventilated fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

-

Quenching: Quench glassware and spills with dilute aqueous ammonia or sodium thiosulfate to destroy traces of the bromide.

Protocol A: Synthesis of Bis(tertiary amines) (Ligand Synthesis)

Target: Clean conversion of both bromide sites to tertiary amines using secondary amines (e.g., morpholine, piperidine, diethylamine).

Reagents:

-

1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv)

-

Secondary Amine (2.5 equiv) — Excess ensures complete conversion.

-

Base:

(3.0 equiv) or DIPEA (3.0 equiv). -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-Bis(bromomethyl)-5-methoxybenzene (1 mmol, 294 mg) in anhydrous MeCN (10 mL).

-

Base Addition: Add anhydrous

(3 mmol, 415 mg). -

Amine Addition: Add the Secondary Amine (2.5 mmol) dropwise at room temperature.

-

Note: If the reaction is exothermic (highly reactive amines), cool to 0°C during addition.

-

-

Reaction: Stir the heterogeneous mixture at 60°C for 4–12 hours.

-

Monitoring: Monitor by TLC (Silica, Hexane/EtOAc).[1] The starting bromide (

) should disappear; the amine product will be more polar (

-

-

Work-up:

-

Purification: Most products are pure enough (>95%) for use. If needed, purify via flash column chromatography (DCM/MeOH 95:5).

Protocol B: Synthesis of Azacyclophanes (Macrocyclization)

Target: Formation of a macrocyclic ring by reacting with a primary amine (e.g., benzylamine, tosylamide) or a diamine. Key Technique: High Dilution is required to favor intramolecular cyclization over intermolecular polymerization.

Reagents:

-

1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv)

-

Primary Amine (1.0 equiv) — Stoichiometry is critical.

-

Base:

(excess) or -

Solvent: MeCN (Reagent grade).

Step-by-Step Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a high-precision addition funnel (or syringe pump setup).

-

Base Suspension: Charge the flask with MeCN (200 mL) and

(10 equiv). Heat to reflux.[4] -

Reagent Solutions:

-

Solution A: Dissolve Bromide (1 mmol) in MeCN (20 mL).

-

Solution B: Dissolve Primary Amine (1 mmol) in MeCN (20 mL).

-

-

Simultaneous Addition: Using a syringe pump or two addition funnels, add Solution A and Solution B simultaneously and very slowly (over 4–8 hours) to the refluxing base suspension.

-

Reasoning: This keeps the instantaneous concentration of free monomers low, statistically favoring the unimolecular reaction (ring closure) over bimolecular collision (polymerization).

-

-

Completion: After addition, reflux for an additional 12 hours.

-

Work-up: Filter salts, concentrate solvent.

-

Purification: Macrocycles often require careful chromatography (Silica, Hexane/EtOAc gradient) to separate from oligomers.

Data Summary & Troubleshooting

Solvent & Base Selection Matrix

| Condition Set | Base | Solvent | Temp | Application | Pros/Cons |

| Standard | Acetone | Reflux | Secondary Amines | Pro: Easy workup. Con: Slower than MeCN. | |

| Fast | DIPEA | DCM/DMF | RT | Sensitive Amines | Pro: Homogeneous. Con: Removal of DIPEA salts. |

| Macrocycle | MeCN | Reflux | Primary Amines | Pro: High dilution compatible. Con: Long reaction time. | |

| Strong | NaH | THF | 0°C | Amides/Sulfonamides | Pro: Irreversible deprotonation. Con: Moisture sensitive. |

Troubleshooting Guide

-

Problem: Formation of Quaternary Ammonium Salts (Precipitate).

-

Cause: Over-alkylation (Tertiary amine product reacts with remaining bromide).

-

Solution: Use a larger excess of secondary amine (3.0–4.0 equiv) in Protocol A. The excess amine outcompetes the product for the bromide.

-

-

Problem: Insoluble Polymer "Gunk" in Protocol B.

-

Cause: Concentration was too high.

-

Solution: Increase solvent volume or slow down the addition rate. Ensure vigorous stirring to disperse reagents immediately.

-

References

-

Synthesis of Azacyclophanes

-

Gong, B., et al. "Creating Nanocavities of Tunable Sizes: Hollow Helices." Proceedings of the National Academy of Sciences, 2002. Link (Demonstrates the use of meta-substituted benzyl bromides in macrocyclization).

-

-

Dendrimer Cores

-

Hawker, C. J., & Fréchet, J. M. J. "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 1990. Link (Foundational work on benzyl ether dendrimers using similar bromide precursors).

-

-

General Benzyl Bromide Reactivity

-

Adimurthy, S., et al. "A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium." Indian Journal of Chemistry, 2010. Link (Validates reactivity of benzyl bromides with secondary amines).

-

-

Safety Data

Sources

Application Note: High-Efficiency Synthesis of Poly(aryl ether) Dendrimers using 1,3-Bis(bromomethyl)-5-methoxybenzene

Executive Summary

This guide details the application of 1,3-Bis(bromomethyl)-5-methoxybenzene (CAS 19254-79-6) as a critical bifunctional electrophilic core in the convergent synthesis of Fréchet-type poly(aryl ether) dendrimers. Unlike divergent methods that grow from the core outward, the convergent approach utilizes this reagent to couple pre-synthesized dendritic wedges (dendrons), ensuring high structural purity and monodispersity.[1]

This protocol focuses on the "Double-Coupling" strategy , where the bromomethyl groups serve as high-reactivity electrophiles for phenolic displacement, creating a stable ether-linked scaffold with a methoxy-functionalized focal point.

Chemical Profile & Handling

Compound: 1,3-Bis(bromomethyl)-5-methoxybenzene Role: Bifunctional Electrophilic Core / Branching Unit Molecular Weight: 293.98 g/mol

| Property | Specification | Critical Note |

| Appearance | White to off-white crystalline solid | Discoloration implies hydrolysis or degradation. |

| Solubility | Soluble in Acetone, DMF, THF, | Protocol Requirement: Use anhydrous solvents to prevent hydrolysis of |

| Reactivity | High ( | Benzylic bromides are lachrymators and highly reactive toward nucleophiles. |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Moisture sensitive. Hydrolysis generates HBr and the corresponding diol. |

Mechanism of Action: The Convergent Coupling

The synthesis relies on a Williamson Ether Synthesis , specifically a double nucleophilic substitution (

-

Activation: A phenolic dendron (nucleophile) is deprotonated by a weak base (

) to form a phenoxide anion. -

Coupling: The phenoxide attacks the benzylic carbon of 1,3-Bis(bromomethyl)-5-methoxybenzene, displacing the bromide ion.

-

Outcome: Formation of a chemically inert benzyl aryl ether linkage.

The Methoxy Group (

Diagram 1: Mechanistic Pathway

Caption:

Experimental Protocol: Core Coupling

Objective: Synthesis of a Generation-X Dendrimer with a Methoxy Core. Scale: 1.0 mmol Core (Adjustable).

Reagents & Equipment[2]

-

Electrophile: 1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv).

-

Nucleophile: Phenolic Dendron (e.g., 3,5-bis(benzyloxy)benzyl alcohol derivative) (2.1 – 2.5 equiv).

-

Base: Potassium Carbonate (

), anhydrous, granular (4.0 equiv). -

Catalyst: 18-Crown-6 (0.2 equiv) – Crucial for solubilizing the carbonate in acetone.

-

Solvent: Acetone (HPLC grade, dried over molecular sieves) or DMF (for higher generations).

Step-by-Step Workflow

Phase 1: Reaction Setup

-

Drying: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

-

Solvation: Dissolve the Phenolic Dendron (2.1 equiv) and 18-Crown-6 (0.2 equiv) in anhydrous Acetone (0.1 M concentration relative to dendron).

-

Activation: Add

(4.0 equiv) in a single portion. Stir vigorously at room temperature for 15–30 minutes to ensure deprotonation (Solution may turn yellow/orange due to phenoxide formation). -

Addition: Add 1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv) directly as a solid or dissolved in a minimum amount of acetone.

Phase 2: Reflux & Monitoring

-

Reflux: Heat the mixture to a gentle reflux (

) for 12–24 hours.-

Note: Higher generation dendrons (G3+) may require DMF at

due to solubility limits in acetone.

-

-

Self-Validating Checkpoint (TLC/NMR):

-

TLC: Monitor the disappearance of the Core spot. The product will be less polar than the phenolic dendron.

-

NMR Probe: Aliquot 50

, evaporate, and run -

Target: Disappearance of the benzylic bromide singlet (

ppm) and appearance of the ether methylene singlet (

-

Phase 3: Work-up & Purification

-

Filtration: Cool to room temperature. Filter off the inorganic salts (

, excess -

Concentration: Evaporate the solvent under reduced pressure to yield the crude oil/solid.

-

Purification:

-

Flash Chromatography: Silica gel. Eluent: Hexanes/Ethyl Acetate gradient.[2]

-

Tip: The product is typically the fastest-moving UV-active component compared to the phenolic starting material.

-

Diagram 2: Convergent Synthesis Workflow

Caption: Operational workflow for the convergent coupling of dendritic wedges to the core.

Data Analysis & Validation

To ensure the protocol was successful, compare your analytical data against these standard benchmarks.

NMR Characterization Table ( , 400 MHz)

| Signal Assignment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Core Methoxy ( | 3.80 – 3.85 ppm | Singlet | Confirm integrity of the core. |

| Ether Methylene ( | 4.95 – 5.05 ppm | Singlet | Primary Product Signal. Indicates successful coupling. |

| Residual Bromide ( | 4.40 – 4.45 ppm | Singlet | Impurity. Must be absent (<1%). Presence indicates incomplete reaction. |

| Aromatic Protons (Core) | 6.90 – 7.10 ppm | Multiplet | Integration should match the expected stoichiometry (3H for core). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Residual Bromide Signal | Incomplete coupling; Steric hindrance (high G#). | Add 0.5 equiv more dendron; Switch solvent to DMF; Increase time. |

| Broad NMR Signals | Aggregation or high viscosity. | Run NMR at elevated temperature ( |

| Low Yield | Hydrolysis of bromide. | Ensure reagents are strictly anhydrous. Check acetone quality. |

References

-

Fréchet, J. M. J., et al. "Preparation of Polymers with Controlled Molecular Architecture. A New Convergent Approach to Dendritic Macromolecules." Journal of the American Chemical Society, 1990, 112(21), 7638–7647.

-

Hawker, C. J., & Fréchet, J. M. J. "Preparation of hyperbranched and star polymers by a 'living', self-condensing free radical polymerization." Journal of the American Chemical Society, 1995.

-

Sigma-Aldrich. "1,3-Bis(bromomethyl)-5-methoxybenzene Product Specification."

-

Polymer Factory. "Bis-MPA Dendrimer Synthesis Protocols." Polymer Factory Resources.

Sources

Application Note: 1,3-Bis(bromomethyl)-5-methoxybenzene in Precision Polymer Synthesis

This Application Note and Protocol guide details the use of 1,3-Bis(bromomethyl)-5-methoxybenzene (CAS: 19254-79-6), a critical bifunctional building block in the precision synthesis of Fréchet-type poly(benzyl ether) dendrimers and functionalized hyperbranched polymers.

Introduction & Strategic Utility

1,3-Bis(bromomethyl)-5-methoxybenzene is a specialized aromatic building block defined by its AB₂-type latent functionality . It features two highly reactive electrophilic sites (benzylic bromides) and one protected nucleophilic site (methoxy group).

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11]

-

Bifunctional Electrophile: The two bromomethyl groups at the 1,3-positions are highly susceptible to SN2 attack by phenoxides, allowing for the simultaneous attachment of two dendritic arms (dendrons).

-

Meta-Substitution Pattern: Unlike para-substituted isomers that form rigid rods (e.g., in PPV synthesis), the meta (1,3) geometry introduces a "kink" that facilitates the globular folding required for dendrimer generation and prevents crystallization in linear polymers.

-

Masked Focal Point: The 5-methoxy group serves as a robust protecting group. Upon demethylation (typically with BBr₃), it reveals a phenolic hydroxyl group, which then becomes the active nucleophile for the next generation of growth or attachment to a core.

Primary Applications

-

Convergent Dendrimer Synthesis: Acting as the "branching unit" for Fréchet-type dendrimers.

-

Hyperbranched Poly(benzyl ether)s: Used as an A₂ monomer in A₂ + B₃ polycondensation strategies.

-

Macrocyclization: The meta geometry is ideal for "stapling" peptides or creating macrocyclic ether hosts.

Core Protocol: Convergent Synthesis of Poly(benzyl ether) Dendrimers

This protocol describes the "Generational Growth" cycle. The molecule acts as the Branching Unit (G-1) that couples two equivalents of a previous generation dendron (G-n) to form the next generation (G-n+1).

Phase A: Coupling (Williamson Ether Synthesis)

Objective: React 1,3-bis(bromomethyl)-5-methoxybenzene with two equivalents of a phenolic dendron.

Materials

-

Electrophile: 1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv).

-

Nucleophile: Phenolic Dendron [G-n]-OH (2.05 – 2.10 equiv).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (4.0 equiv).

-

Catalyst: 18-Crown-6 (0.2 equiv) – Critical for solubilizing the potassium salt in organic media.

-

Solvent: Acetone (dry, HPLC grade) or THF/DMF mixture for higher generations.

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the Phenolic Dendron [G-n]-OH, K₂CO₃, and 18-Crown-6 in dry acetone.

-

Addition: Stir at room temperature for 15 minutes to generate the phenoxide anion. Add 1,3-Bis(bromomethyl)-5-methoxybenzene in one portion.

-

Reflux: Heat the mixture to vigorous reflux (approx. 60 °C) under an argon or nitrogen atmosphere.

-

Reaction Time: 12–24 hours.[1] Monitor by TLC (disappearance of the bromide starting material).

-

-

Work-up:

-

Purification: The residue is typically purified via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

-

Target Product: [G-n+1]-OMe (Dendron with methoxy focal point).

-

Phase B: Activation (Demethylation)

Objective: Convert the methoxy group (-OMe) into a reactive phenol (-OH) for the next coupling step.

Materials

-

Substrate: [G-n+1]-OMe (from Phase A).

-

Reagent: Boron Tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (1.2 – 1.5 equiv per methoxy group).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Ice water / NaHCO₃.

Step-by-Step Methodology

-

Setup: Dissolve [G-n+1]-OMe in anhydrous DCM in a flame-dried flask under inert atmosphere. Cool to 0 °C (ice bath).

-

Addition: Carefully add BBr₃ dropwise via syringe. Caution: BBr₃ reacts violently with moisture.

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2–4 hours.

-

Quench: Pour the reaction mixture carefully onto ice. Neutralize with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Result: [G-n+1]-OH (Phenolic Dendron ready for the next cycle).

Visualization: Convergent Growth Workflow

The following diagram illustrates the logical flow of using 1,3-Bis(bromomethyl)-5-methoxybenzene to build a Generation 2 (G2) Dendron.

Caption: Convergent synthesis cycle utilizing 1,3-Bis(bromomethyl)-5-methoxybenzene as the branching unit. The cycle repeats to exponentially increase molecular weight.

Alternative Protocol: Linear Poly(benzyl ether) Synthesis

While dendrimers are monodisperse, this molecule can also synthesize linear polymers with "kinked" backbones by reacting with bisphenols.

Reaction Type: Step-Growth Polymerization (Polycondensation).

| Parameter | Condition | Reason |

| Monomer A | 1,3-Bis(bromomethyl)-5-methoxybenzene | Electrophilic component. |

| Monomer B | Bisphenol A (or 4,4'-biphenol) | Nucleophilic component. |

| Solvent | DMF or NMP | High boiling point, solubilizes polymers. |

| Base | K₂CO₃ (excess) | Proton scavenger. |

| Temp/Time | 80–100 °C / 24 h | Ensures high conversion (essential for step-growth). |

Outcome: A linear polyether with pendant methoxy groups. These methoxy groups can be post-functionalized (e.g., demethylated to phenols) to create a poly(hydroxy-functionalized) backbone , useful for attaching drugs or solubilizing agents.

Critical Troubleshooting & Quality Control

Incomplete Coupling (Dendrimers)

-

Symptom: Presence of mono-substituted product (one bromide remaining).[2]

-

Cause: Steric hindrance in higher generations (G3+) or insufficient base.

-

Solution: Switch solvent to a 1:1 mixture of THF/DMF to improve solubility of the growing dendron. Increase reaction time to 48 hours.

Side Reactions (C-Alkylation)

-

Symptom: Multiple spots on TLC not corresponding to product.

-

Cause: Phenoxide attacking the ring (rare) or solvent impurities.

-

Solution: Ensure strict control of temperature (do not exceed 65 °C for acetone reflux). Use 18-crown-6 to enhance the nucleophilicity of the oxygen, favoring O-alkylation over C-alkylation.

Solubility Issues

-

Observation: The potassium salt of the phenol precipitates out.

-

Fix: The addition of 18-crown-6 is non-negotiable for high yields. It complexes the potassium cation, creating a "naked" phenoxide anion that is highly reactive and soluble in organic media.

References

-

Hawker, C. J.; Fréchet, J. M. J. (1990). "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 112(21), 7638–7647.

-

Grayson, S. M.; Fréchet, J. M. J. (2001). "Convergent Dendrons and Dendrimers: from Synthesis to Applications." Chemical Reviews, 101(12), 3819–3868.

-

Sigma-Aldrich. "1,3-Bis(bromomethyl)-5-methoxybenzene Product Sheet."

-

Jayaraman, N. (2013). "Synthesis of Poly(ether) Dendrimers." Methods in Molecular Biology, 1010, 33-41.

Sources

Application Notes and Protocols for the Formation of a Di-Grignard Reagent from 1,3-Bis(bromomethyl)-5-methoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers on the synthesis of the di-Grignard reagent from 1,3-Bis(bromomethyl)-5-methoxybenzene. The formation of di-Grignard reagents from benzylic dihalides is a nuanced process, susceptible to competing side reactions. These application notes detail the underlying mechanistic principles, a robust step-by-step protocol, and critical experimental parameters required to favor the formation of the desired bis-organomagnesium compound. Emphasis is placed on strategies to mitigate the prevalent Wurtz-type coupling and potential cyclization pathways.

Introduction and Scientific Background

Grignard reagents are cornerstones of synthetic organic chemistry, valued for their ability to form new carbon-carbon bonds.[1] Di-Grignard reagents, bearing two organomagnesium functionalities, are powerful bifunctional nucleophiles for constructing complex molecular architectures, including metallacycles and polymers.[2] The target molecule, 1,3-Bis(bromomethyl)-5-methoxybenzene, presents a unique substrate for di-Grignard formation due to its two highly reactive benzylic bromide sites.[3][4]

The benzylic position is inherently activated towards Grignard formation due to the resonance stabilization of the resulting benzylic carbanion.[5] However, this heightened reactivity also exacerbates the propensity for side reactions. The successful synthesis of the di-Grignard reagent hinges on carefully controlling the reaction kinetics to disfavor these competing pathways.

The Reaction Mechanism: A Single Electron Transfer Process

The formation of a Grignard reagent is not a simple insertion but a radical process occurring on the surface of the magnesium metal.[6] The mechanism involves a single electron transfer (SET) from the magnesium to the carbon-bromine bond, generating an alkyl radical and a magnesium radical cation.[6][7] A subsequent rapid coupling yields the organomagnesium halide.

For a dihalide like 1,3-Bis(bromomethyl)-5-methoxybenzene, this process must occur twice. The formation can proceed stepwise, first forming a mono-Grignard reagent which then undergoes a second reaction on the same molecule.

Key Challenges and Competing Reactions

The primary challenge in synthesizing a di-Grignard reagent from a benzylic dihalide is managing the high reactivity of the system. Several side reactions can significantly reduce the yield of the desired product:

-

Wurtz-Type Coupling: This is the most significant side reaction.[8] A newly formed Grignard moiety can act as a nucleophile and react with the bromide of an unreacted starting material molecule (intermolecular) or the remaining bromide on the same molecule (intramolecular).[9] This leads to the formation of dimers, oligomers, or cyclic products. High local concentrations of the bromide and elevated temperatures favor this pathway.[8]

-

Intramolecular Cyclization: The mono-Grignard intermediate can potentially undergo an intramolecular reaction to form a five-membered ring (a benzocyclopentane derivative). Intramolecular reactions that form five- or six-membered rings are often kinetically favored over their intermolecular counterparts.[10][11][12]

-

Reaction with Solvent and Contaminants: Grignard reagents are potent bases and will react with any protic species, including trace amounts of water or alcohols in the solvent or on the glassware.[5] This underscores the critical need for strictly anhydrous conditions.[9][13]

The electron-donating methoxy group on the aromatic ring can further influence the reactivity of the benzylic positions, potentially increasing the rate of both the desired Grignard formation and undesired side reactions.

Experimental Design and Protocol

This protocol is designed to maximize the yield of the di-Grignard reagent by controlling reaction conditions to suppress the formation of Wurtz coupling products and other side reactions. The core strategy involves the slow addition of the dibromide to a suspension of activated magnesium at a controlled temperature.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1,3-Bis(bromomethyl)-5-methoxybenzene | ≥98% | Standard Supplier | Must be dry. |

| Magnesium Turnings | High Purity | Standard Supplier | For Grignard synthesis. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Inhibitor-free. Stored over molecular sieves. |

| Iodine (I₂) | Crystal, ACS Reagent | Standard Supplier | For magnesium activation. |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Standard Supplier | For quenching aliquots for analysis. |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard Supplier | For reaction quench. |

| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | For inert atmosphere. |

Equipment Setup

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Schlenk line or nitrogen/argon manifold

-

Heating mantle and temperature controller

-

Ice-water bath

All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

Caption: Experimental workflow for di-Grignard reagent synthesis.

Step-by-Step Protocol

1. Magnesium Activation: a. To the flame-dried, three-necked flask equipped with a stir bar, condenser, and N₂/Ar inlet, add magnesium turnings (2.2 eq, e.g., 1.34 g, 55.2 mmol). b. Briefly flame-dry the magnesium under vacuum and backfill with inert gas. c. Add a small volume of anhydrous THF (e.g., 20 mL) and a single crystal of iodine. d. Gently warm the mixture until the brown color of the iodine disappears, indicating activation of the magnesium surface.[7] Allow to cool to room temperature.

2. Preparation of Dibromide Solution: a. In a separate flame-dried flask, dissolve 1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 eq, e.g., 7.80 g, 25.1 mmol) in anhydrous THF to make a ~0.2 M solution (approx. 125 mL). b. Transfer this solution to the pressure-equalizing dropping funnel.

3. Grignard Reagent Formation: a. Cool the magnesium suspension in the reaction flask to 0 °C using an ice-water bath. b. Begin slow, dropwise addition of the dibromide solution from the dropping funnel to the vigorously stirred magnesium suspension. This is a critical step. The addition rate should be controlled to maintain a gentle reflux (if any) and keep the internal temperature below 10 °C. A typical addition time is 2-3 hours.[8] c. The reaction mixture will typically turn cloudy and grey/brown as the Grignard reagent forms. d. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour to ensure maximum conversion.

4. In-Process Control (Optional but Recommended): a. To confirm the formation of the Grignard reagent, a small aliquot (e.g., 0.2 mL) can be withdrawn via syringe and quenched in a separate vial with D₂O. b. The organic components can be extracted and analyzed by ¹H NMR. Successful Grignard formation will show the appearance of a benzylic proton signal (Ar-CHD-MgBr) and the disappearance of the starting material's benzylic bromide signal (Ar-CH₂-Br). The extent of deuteration provides a rough estimate of yield.

5. Reaction Quench and Work-up: a. The resulting di-Grignard reagent solution is typically used directly in subsequent synthetic steps. b. If characterization of the protonated product (5-methoxy-1,3-dimethylbenzene) is desired, cool the reaction mixture to 0 °C and slowly quench by adding it to a stirred, cold solution of 1 M aqueous HCl. c. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Mechanistic Pathways and Side-Product Formation

The following diagram illustrates the desired reaction pathway to the di-Grignard reagent and the primary competing side reactions.

Caption: Desired di-Grignard formation vs. competing Wurtz coupling pathways.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer).[7] 2. Wet solvent or glassware.[13] | 1. Use fresh magnesium turnings. Activate with I₂, 1,2-dibromoethane, or by grinding the Mg under inert gas. 2. Ensure all glassware is flame-dried and solvents are strictly anhydrous. |

| Low Yield of Grignard Reagent | 1. Wurtz coupling is dominant.[8] 2. Incomplete reaction. | 1. Decrease the concentration of the dibromide solution. Slow the addition rate further. Maintain a low reaction temperature (0-5 °C).[8] 2. Ensure magnesium is in excess and allow for sufficient reaction time after addition. |

| Formation of Insoluble Precipitate | 1. Wurtz coupling products (polymers) may be insoluble. 2. Complex Schlenk equilibrium species. | 1. Follow procedures to minimize Wurtz coupling. 2. The Grignard reagent may not be fully soluble. This is not always indicative of a failed reaction. Use the supernatant for subsequent steps. |

Conclusion

The successful formation of a di-Grignard reagent from 1,3-Bis(bromomethyl)-5-methoxybenzene is a challenging yet achievable transformation. The protocol and principles outlined in this document provide a robust framework for this synthesis. The key to success lies in the meticulous control of reaction conditions—specifically, the use of high dilution, slow addition rates, and low temperatures—to kinetically favor the desired organometallic formation over competing Wurtz-type side reactions. Researchers employing this powerful synthetic intermediate will be well-equipped to explore novel molecular constructions.

References

-

Alfa Chemistry. Grignard Reaction.

-

Grignard Reaction. (n.d.).

-

Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.

-

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).

-

Yanagisawa, A. (n.d.). Benzylic Grignard Reagents. Science of Synthesis.

-

University of California, Irvine. (n.d.). Formation of Grignard Reagents from Organic Halides.

-

BenchChem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.

-

ResearchGate. (2025). Unexpected formation of the first doubly benzylic 1,1-DI-Grignard reagent.

-

Research & Reviews: Journal of Chemistry. (2021). Synthesis and Preparation of Grignard Reagent.

-

Sigma-Aldrich. Grignard Reagents.

-

Menges-Flanagan, M. G., & Ziegenbalg, D. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv.

-

GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).

-

Chemistry university. (2021). Intermolecular vs intramolecular reactions [Video]. YouTube.

-

Organic Syntheses. (n.d.). Procedure.

-

Williamson, K. L. (1999). Grignard Reaction. Macroscale and Microscale Organic Experiments.

-

The Grignard Reaction. (n.d.).

-

ChemistNate. (2014). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube.

-

University of York. (n.d.). Intramolecular vs. Intermolecular Reaction.